6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of a bromomethyl group at the 6-position of the imidazo[2,1-b][1,3]thiazole ring system makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole typically involves the bromination of a precursor compound. One common method is the free-radical bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a three-reactor multistage system with a continuous flow can be employed, where the intermediate compounds are not isolated but directly used in subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include azido, thiocyanato, and amino derivatives, as well as sulfoxides and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antimicrobial, and antiviral agents
Biological Studies: The compound is employed in the development of inhibitors for specific enzymes and receptors, aiding in the study of biological pathways and disease mechanisms.
Material Science:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole derivatives depends on the specific biological target. For example, certain derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Molecular docking studies have shown that these compounds can interact with key amino acid residues in the binding site, leading to inhibition of enzyme function . Additionally, some derivatives have been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: The parent compound without the bromomethyl group.
Benzo[d]imidazo[2,1-b][1,3]thiazole: A fused ring system with additional benzene ring.
Imidazo[2,1-b][1,3]thiazole carboxamide: A derivative with a carboxamide group.
Uniqueness
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the bromomethyl group, which provides a reactive site for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
6-(bromomethyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKPKJCYGJDZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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